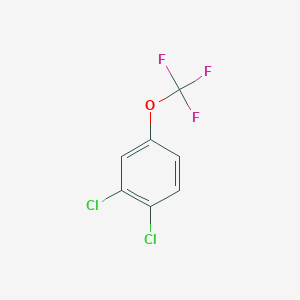

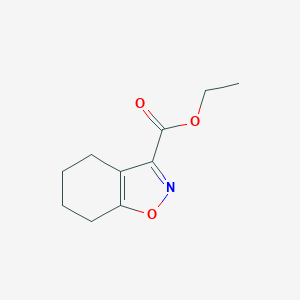

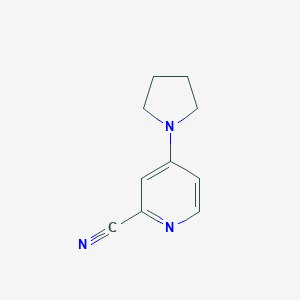

![molecular formula C7H6N2O3S B179839 咪唑并[1,2-a]吡啶-3-磺酸 CAS No. 112581-51-8](/img/structure/B179839.png)

咪唑并[1,2-a]吡啶-3-磺酸

描述

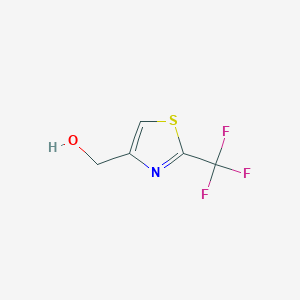

Imidazo[1,2-a]pyridine-3-sulfonic acid is a chemical compound with the CAS Number: 112581-51-8 . It has a molecular weight of 198.2 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been developed over the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines involve different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Chemical Reactions Analysis

The construction of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-3-sulfonic acid is a solid compound . It should be stored in a sealed container in a dry, room temperature environment . More specific physical and chemical properties may be found in the referenced materials .

科学研究应用

医药应用

咪唑并[1,2-a]吡啶衍生物在医药领域展现出巨大潜力,特别是作为抗癌药物。 它们的结构特性使开发出针对特定癌细胞具有高效率的化合物成为可能 .

材料科学

由于其结构特点,该化合物在材料科学中也具有价值。 它可用于创造具有特定性能的新材料,例如提高耐久性或导电性 .

光电器件

咪唑并[1,2-a]吡啶-3-磺酸衍生物的发光特性使其适用于光电器件。 这些应用包括发光二极管 (LED) 和其他需要能够在施加电流时发光的材料的器件 .

传感器

由于其灵敏的发光响应,这些化合物被用于传感器开发。 它们可以检测各种环境变化或物质,在工业和环境监测中都有用 .

共聚焦显微镜和成像

咪唑并[1,2-a]吡啶-3-磺酸衍生物作为共聚焦显微镜和成像的发射体。 这种应用在生物研究中至关重要,其中需要高分辨率成像来研究细胞结构和功能 .

共价抑制剂开发

最近的研究探索了咪唑并[1,2-a]吡啶作为开发共价抑制剂的核心骨架的潜力,特别是通过格罗布克-布莱克本-比奈姆反应 (GBB 反应) 靶向 KRAS G12C 抑制剂 .

药物发现

咪唑并[1,2-a]吡啶的“药物偏见”支架性质使其成为药物发现工作中的重要部分,有助于合成新的治疗剂 .

化学合成

作用机制

Target of Action

Imidazo[1,2-a]pyridine-3-sulfonic acid and its analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are the pathogens causing tuberculosis.

Mode of Action

It is known that the compound interacts with its targets, leading to significant activity against mdr-tb and xdr-tb

Biochemical Pathways

Given its anti-tb activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of tb-causing pathogens .

Pharmacokinetics

One of the analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting potential bioavailability.

Result of Action

The result of the action of Imidazo[1,2-a]pyridine-3-sulfonic acid is the inhibition of the growth and proliferation of TB-causing pathogens, leading to significant activity against MDR-TB and XDR-TB . This implies that the compound has a potent anti-TB effect.

安全和危害

未来方向

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridine-3-sulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound has been used in the development of covalent inhibitors, indicating its potential to interact with enzymes and proteins in a covalent manner .

Cellular Effects

Imidazo[1,2-a]pyridine-3-sulfonic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of imidazo[1,2-a]pyridine have shown potent anticancer activity, indicating their ability to influence cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridine-3-sulfonic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, which can be facilitated by various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridine-3-sulfonic acid vary with different dosages in animal models

属性

IUPAC Name |

imidazo[1,2-a]pyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAKLCCPOHSRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560105 | |

| Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112581-51-8 | |

| Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

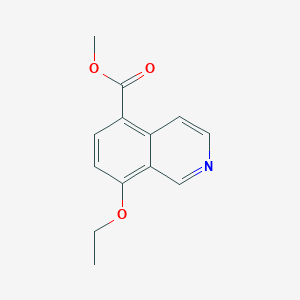

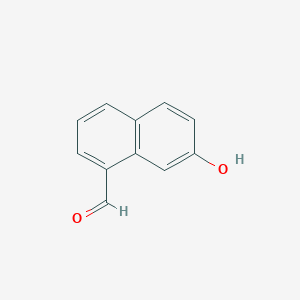

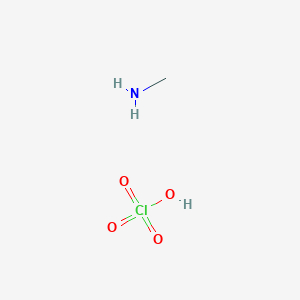

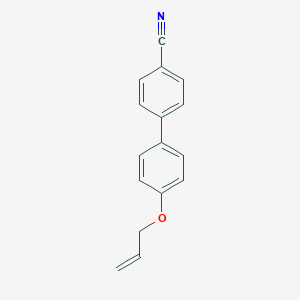

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

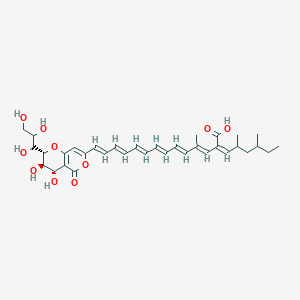

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)